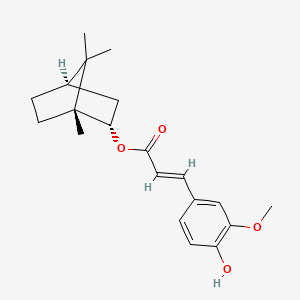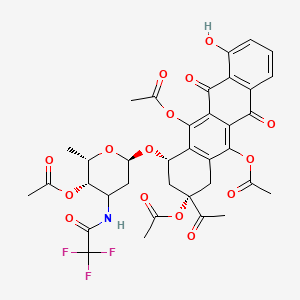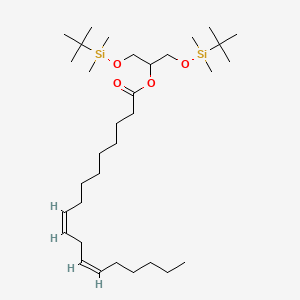
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is a compound used as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol, which is a fatty acid monoglyceride found in vegetable oils with medium unsaturation. The compound has a molecular weight of 583.05 and a molecular formula of C33H66O4Si2.
Preparation Methods
The preparation of Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of imidazole and dimethylformamide as a solvent . This method results in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield . Industrial production methods typically involve the use of tert-butyldimethylsilyl chloride and imidazole under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and tetra-n-butylammonium fluoride for substitution . Major products formed from these reactions include alcohols and other silyl ethers .
Scientific Research Applications
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is used in scientific research as an intermediate in the synthesis of fatty acid monoglycerides. These monoglycerides have applications in chemistry, biology, and medicine. In chemistry, they are used as building blocks for more complex molecules. In biology, they are studied for their role in cellular processes and signaling. In medicine, they are investigated for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol involves its conversion to 2-Linoleoyl-rac-glycerol, which then participates in various biochemical pathways. The molecular targets and pathways involved include lipid metabolism and signaling pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is similar to other silyl ethers, such as mono tert-butyl glycerol ether and di tert-butyl glycerol ether . it is unique in its specific structure and its role as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol. Other similar compounds include tri tert-butyl glycerol ether and tert-butyldimethylsilyl ®-(+)-glycidyl ether .
Properties
Molecular Formula |
C33H66O4Si2 |
|---|---|
Molecular Weight |
583.0 g/mol |
IUPAC Name |
1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C33H66O4Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)37-30(28-35-38(8,9)32(2,3)4)29-36-39(10,11)33(5,6)7/h16-17,19-20,30H,12-15,18,21-29H2,1-11H3/b17-16-,20-19- |
InChI Key |
BIXAHQXISUOAKE-LTXDKZCQSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)

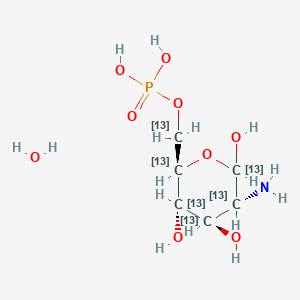
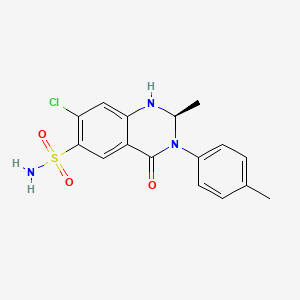
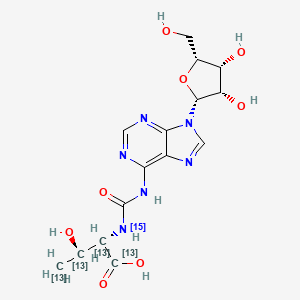
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)
![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)

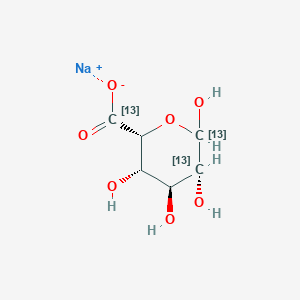

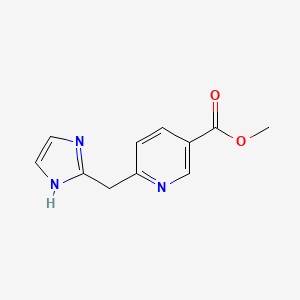
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
